molecular formula C9H20N2O3S B1377875 1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine CAS No. 1375472-27-7

1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine

Cat. No.: B1377875
CAS No.: 1375472-27-7
M. Wt: 236.33 g/mol
InChI Key: CTHKWQWDLKZLBE-UHFFFAOYSA-N
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Description

1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine is a chemical compound with the molecular formula C9H20N2O3S. It is known for its applications in various scientific research fields, particularly in biological and biochemical research. This compound is a zwitterionic buffer with a pKa of 7.5, making it effective at physiological pH.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine involves the reaction of piperazine with 2-(propan-2-yloxy)ethanesulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a proton acceptor, facilitating the formation of the desired product. The reaction is carried out under controlled temperature conditions to ensure the stability of the intermediate and final products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or alcohols; reactions are conducted under mild to moderate temperatures.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonyl hydrides.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine is widely used in scientific research due to its buffering capacity and stability. Some of its applications include:

    Chemistry: Used as a buffer in various chemical reactions to maintain pH stability.

    Biology: Employed in cell culture media to provide a stable pH environment for cell growth.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the formulation of pharmaceuticals and biochemical assays.

Mechanism of Action

The mechanism of action of 1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine involves its ability to act as a buffer, maintaining a stable pH in various environments. It interacts with hydrogen ions, either accepting or donating them to maintain equilibrium. This property is particularly useful in biological systems where pH stability is crucial for enzymatic activities and cellular functions .

Comparison with Similar Compounds

1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine can be compared with other similar compounds such as:

    2-(2-Propyn-1-yloxy)ethanesulfonyl fluoride: Similar in structure but differs in its fluoride group, which imparts different reactivity and applications.

    Ethenesulfonyl fluoride: Another sulfonyl fluoride compound with distinct chemical properties and uses.

The uniqueness of this compound lies in its zwitterionic nature and effective buffering capacity at physiological pH, making it particularly valuable in biological and biochemical research.

Properties

IUPAC Name

1-(2-propan-2-yloxyethylsulfonyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O3S/c1-9(2)14-7-8-15(12,13)11-5-3-10-4-6-11/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHKWQWDLKZLBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCS(=O)(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101229240
Record name Piperazine, 1-[[2-(1-methylethoxy)ethyl]sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375472-27-7
Record name Piperazine, 1-[[2-(1-methylethoxy)ethyl]sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375472-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-[[2-(1-methylethoxy)ethyl]sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.